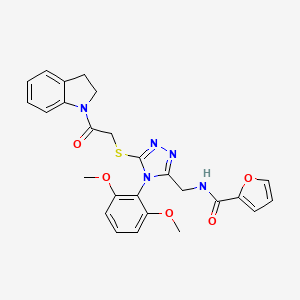

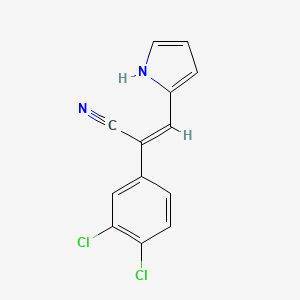

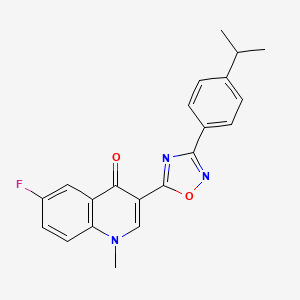

![molecular formula C17H16ClFN2O B2547143 1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-71-2](/img/structure/B2547143.png)

1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including their role as inhibitors of various enzymes.

Synthesis Analysis

The synthesis of related 2-(α-fluorobenzyl)benzimidazole derivatives has been reported, where fluorination was achieved using 2-chloro-1,1,2-trifluorotriethylamine reagent. The rates of formation and the scope of these reactions are influenced by the substituents present on the benzimidazole ring . Another study describes the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, which involved cyclization, N-alkylation, hydrolyzation, and chlorination steps, with an overall yield of 56.4% .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by IR, 1H NMR, and EI mass spectral analysis, and further validated by X-ray crystallographic studies. The crystal structure revealed an intramolecular hydrogen bond and the packing was governed by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation, as demonstrated in the synthesis of a new class of azole antifungal agents. In this process, a ring contraction followed by alkylation with a bromomethyl-substituted thiophene resulted in the formation of a benzothiophene-imidazole compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as 2-(α-fluorobenzyl)benzimidazoles, are characterized by their physical data and NMR chemical shifts. The presence of fluorine atoms can significantly influence these properties due to their electronegativity and ability to form hydrogen bonds . The specific compound of interest, 1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol, would likely exhibit similar properties, although direct data on this compound is not provided in the papers.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Approaches

The synthesis of compounds closely related to "1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol" involves complex organic synthesis techniques including cyclization, N-alkylation, and hydrolyzation steps. For example, Huang Jin-qing (2009) detailed the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole through a process involving cyclization and chlorination, demonstrating the intricate steps needed to create such compounds (Huang Jin-qing, 2009).

Characterization Techniques

The characterization of these compounds often involves a variety of spectroscopic and analytical techniques. For instance, A. Banu et al. (2014) described the crystal structure analysis of similar compounds, providing insights into their molecular arrangement and potential interaction sites, which are crucial for understanding their biological and chemical properties (Banu et al., 2014).

Potential Applications

Catalysis

Compounds with benzimidazole cores have shown promise as catalysts in chemical reactions. For example, S. N. R. Donthireddy et al. (2020) explored ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands for efficient C-N bond formation, highlighting the role of such compounds in facilitating organic transformations under solvent-free conditions (Donthireddy et al., 2020).

Antiviral and Antimicrobial Activity

The structural motifs found in compounds similar to "1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol" have been investigated for their antimicrobial and antiviral properties. N. Mohammadhosseini et al. (2009) synthesized 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1, 3, 4-thiadiazole derivatives and evaluated their in vitro anti-Helicobacter pylori activity, indicating the potential for such compounds to serve as templates for developing new antimicrobial agents (Mohammadhosseini et al., 2009).

Material Science Applications

The structural and electronic properties of benzimidazole derivatives have been studied for applications in material science, such as non-linear optical (NLO) materials. I. Manikandan et al. (2019) synthesized and characterized benzimidazole derivatives for potential use in NLO devices, highlighting the importance of such compounds in the development of new materials for technological applications (Manikandan et al., 2019).

Mécanisme D'action

While the specific mechanism of action for “1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” is not provided in the current resources, benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .

Orientations Futures

Propriétés

IUPAC Name |

1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O/c1-2-16(22)17-20-14-8-3-4-9-15(14)21(17)10-11-12(18)6-5-7-13(11)19/h3-9,16,22H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUUZQVGGIOKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

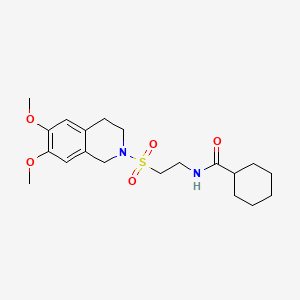

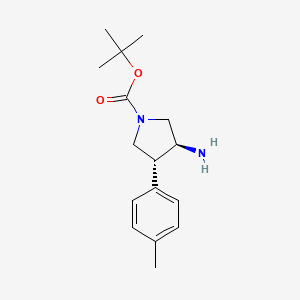

![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)

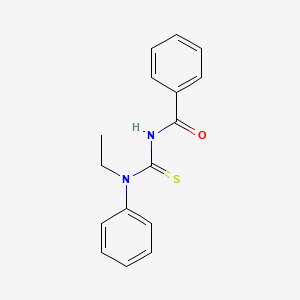

![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)